![molecular formula C20H18F2N4O3S B2539268 ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689747-79-3](/img/structure/B2539268.png)
ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
The compound of interest, ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate, is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The molecule contains a 1,2,4-triazole ring, a common motif in medicinal chemistry known for its versatility and presence in compounds with various therapeutic effects. The fluorine atoms suggest potential for increased stability and lipophilicity, which can affect the molecule's pharmacokinetics.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds with 1,2,4-triazole rings have been synthesized through various methods. For instance, a related compound with an oxazolidinone ring was synthesized and its impurity profile characterized using liquid chromatography-mass spectrometry . Another synthesis approach for a triazole-containing compound involved a three-component reaction yielding a series of novel compounds . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of triazole derivatives has been characterized using quantum chemical calculations and spectral techniques . These methods can provide insights into the geometry, vibrational frequencies, and NMR chemical shift values, which are crucial for understanding the behavior of the compound under study. The molecular structure influences the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be quite diverse. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize various polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . This indicates that the triazole ring can participate in a range of chemical reactions, leading to the formation of different heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule . The solubility, melting point, and other physicochemical properties are essential for the development of a drug, as they affect its formulation and delivery. The photolysis of related compounds has been studied, providing insights into their stability under certain conditions .
properties
IUPAC Name |
ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O3S/c1-2-29-18(27)12-30-20-25-24-17(26(20)14-9-7-13(21)8-10-14)11-23-19(28)15-5-3-4-6-16(15)22/h3-10H,2,11-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMMMSIVIIFLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate |
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